5-(tert-Butyl)oxazole-2-carboxylic acid
Overview
Description
5-(tert-Butyl)oxazole-2-carboxylic acid: is a heterocyclic organic compound that features an oxazole ring substituted with a tert-butyl group at the 5-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of tert-butylamine with glyoxal in the presence of an acid catalyst to form the oxazole ring, followed by carboxylation at the 2-position using carbon dioxide under high pressure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-(tert-Butyl)oxazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole-2,5-dicarboxylic acid under strong oxidizing conditions.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the oxazole ring, particularly at the 4-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Oxazole-2,5-dicarboxylic acid.
Reduction: 5-(tert-Butyl)oxazole-2-methanol.
Substitution: 4-bromo-5-(tert-Butyl)oxazole-2-carboxylic acid.
Scientific Research Applications
Chemistry: 5-(tert-Butyl)oxazole-2-carboxylic acid is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of anti-inflammatory and antimicrobial agents .
Industry: The compound is also used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity. It can be incorporated into polymer backbones to enhance mechanical properties and thermal stability .
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)oxazole-2-carboxylic acid and its derivatives often involves interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. The exact pathways depend on the specific derivative and its intended use .
Comparison with Similar Compounds
Oxazole-2-carboxylic acid: Lacks the tert-butyl group, making it less hydrophobic.
5-Methyl-oxazole-2-carboxylic acid: Contains a methyl group instead of a tert-butyl group, affecting its steric and electronic properties.
4,5-Dimethyl-oxazole-2-carboxylic acid: Has two methyl groups, altering its reactivity and solubility.
Uniqueness: 5-(tert-Butyl)oxazole-2-carboxylic acid is unique due to the presence of the bulky tert-butyl group, which influences its steric hindrance and hydrophobicity. This makes it particularly useful in applications where these properties are advantageous, such as in the design of selective enzyme inhibitors or hydrophobic coatings .
Properties
IUPAC Name |
5-tert-butyl-1,3-oxazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-8(2,3)5-4-9-6(12-5)7(10)11/h4H,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNWSGXUJZAXOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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